

Spisulosine-d3's Role in Inducing Apoptosis: A Technical Guide

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Compound of Interest

Compound Name: *Spisulosine-d3*

Cat. No.: *B11942403*

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Abstract

Spisulosine, a marine-derived sphingoid base analog, and its deuterated form, **Spisulosine-d3**, have demonstrated potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Spisulosine-induced apoptosis, focusing on its impact on the de novo synthesis of ceramide and the subsequent activation of Protein Kinase C zeta (PKC ζ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the elucidated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Spisulosine (ES-285) is a novel anti-proliferative compound isolated from the marine mollusc *Spisula polynyma*. Its deuterated isotopologue, **Spisulosine-d3**, is often used in research for tracer and internal standard purposes. The primary anti-cancer activity of Spisulosine lies in its ability to induce apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and a primary target for cancer therapeutics. This guide focuses on the well-documented role of Spisulosine in triggering apoptosis in androgen-independent (PC-3) and androgen-sensitive (LNCaP) prostate cancer cells.

Core Mechanism of Action

Spisulosine exerts its pro-apoptotic effects through a distinct signaling pathway that is independent of several common apoptosis-regulating pathways, such as the PI3K/Akt, JNK, and p38 MAPK pathways. The central mechanism revolves around the intracellular accumulation of ceramide through de novo synthesis, which in turn activates the atypical Protein Kinase C zeta (PKC ζ).

Induction of De Novo Ceramide Synthesis

Treatment of prostate cancer cells with Spisulosine leads to a significant increase in intracellular ceramide levels. This accumulation is a result of the stimulation of the de novo ceramide synthesis pathway. This has been confirmed by experiments where the ceramide synthase inhibitor, Fumonisin B1, completely blocks the Spisulosine-induced rise in ceramide levels.

Activation of Protein Kinase C zeta (PKC ζ)

The elevated intracellular ceramide acts as a second messenger, leading to the activation of the atypical Protein Kinase C isoform, PKC ζ . PKC ζ is a known target of ceramide and its activation is a critical step in the downstream signaling cascade that ultimately leads to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Spisulosine on prostate cancer cell lines.

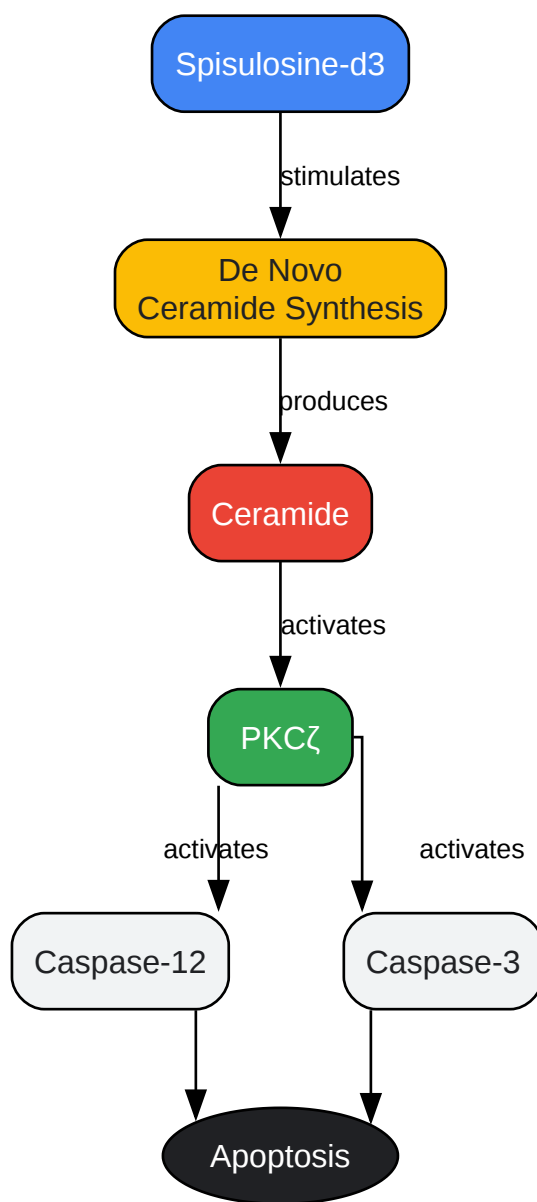
Cell Line	IC50 (μ M)	Reference
PC-3	1	[1]
LNCaP	1	[1]

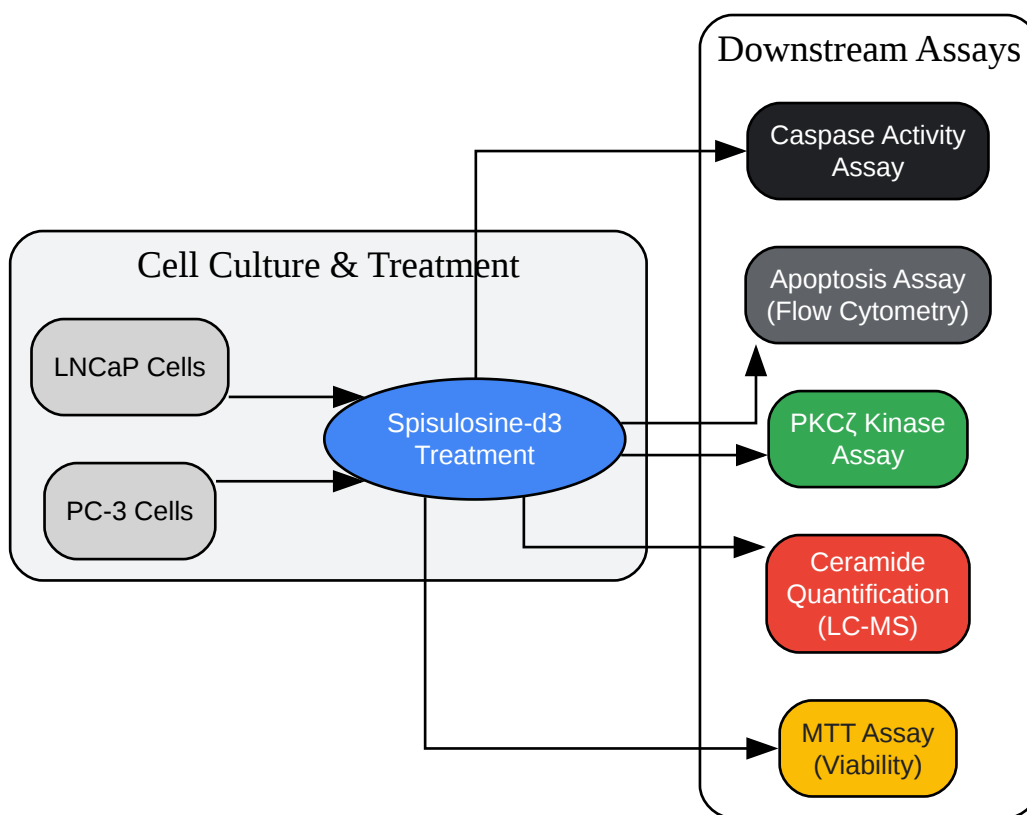
Table 1: Inhibitory Concentration (IC50) of Spisulosine. The IC50 values represent the concentration of Spisulosine required to inhibit the proliferation of prostate cancer cells by 50%.

Further quantitative data on the percentage of apoptotic cells, fold increase in ceramide levels, and degree of PKC ζ activation upon Spisulosine treatment is still under investigation and will be updated as more specific studies become available.

Signaling Pathway

The signaling cascade initiated by Spisulosine leading to apoptosis is a linear pathway involving the de novo synthesis of ceramide, activation of PKC ζ , and subsequent engagement of the caspase machinery.





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References

- 1. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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